molecular formula C19H20O6 B088028 Teucrin A CAS No. 12798-51-5

Teucrin A

Cat. No. B088028
CAS RN: 12798-51-5
M. Wt: 344.4 g/mol
InChI Key: AONLJCCUYGGOSW-PJERILTQSA-N
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Description

Teucrin A is a natural product isolated from the roots of the plant Teucrin . It is a furan-containing diterpenoid with a molecular formula of C19H20O6 .


Synthesis Analysis

The synthesis of Teucrin A involves the use of the enedial derivative of Teucrin A under positive or negative ion mode . The 1H NMR spectra and N-Terminal Biotinylated Peptide Conjugates were recorded on a Bruker 300, 400, and 500 MHz NMR spectrometers using acetone-d6 and DMSO-d6 as solvent and internal standard .


Molecular Structure Analysis

Teucrin A has a molecular formula of C19H20O6 . Its systematic name is (3S,5S,5a’S,7’S,8’S,8a’R)-5-(3-Furyl)-8’-hydroxy-7’-methyl-3’,4,5,5’,5a’,7’,8’,8a’-octahydrospiro [furan-3,6’-naphtho [1,8-bc]furan]-2,2’ (4’H)-dione . The structure of Teucrin A has been confirmed by spectral and chemical methods and the relative configurations at all the asymmetric centers have been shown .


Chemical Reactions Analysis

Teucrin A is transformed into its reactive metabolites by P450 . The reactive metabolite of Teucrin A forms adducts with proteins, which were identified by liquid chromatography/tandem mass spectrometry .


Physical And Chemical Properties Analysis

Teucrin A has an average mass of 344.358 Da and a monoisotopic mass of 344.125977 Da . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Traditional Medicine

Teucrin A is found in plants of the genus Teucrium, which are commonly used in traditional medicine, especially in the Kurdistan Region, Iraq . These plants are used to treat various disorders, primarily due to the high content of metabolites with significant biological activities .

Bioactive Compounds

Teucrium plants, including those containing Teucrin A, are natural sources of specialized metabolites that are potentially beneficial to human health . These bioactive compounds have been studied for their diverse biological activities .

Pharmaceutical Applications

Due to its bioactive properties, Teucrin A has potential applications in the pharmaceutical industry. It’s used in treatments of various disorders, mainly due to the high content of metabolites with significant biological activities .

Biotechnological Procedures

Teucrin A, being a part of the Teucrium species, is subject to various biotechnological procedures that maximize its exploitation. These procedures also aim to provide sustainable conservation and rational utilization of biodiversity .

Plant Tissue Culture

Teucrium species, including those containing Teucrin A, are primary targets for trait manipulation in plant tissue culture. This is due to their high content of valuable compounds and diverse areas of benefits .

Agricultural Applications

The increased demand for products originating from natural sources has led to the implementation of novel agricultural techniques. Teucrium species, including those containing Teucrin A, are considered valuable in this regard .

Mechanism of Action

Target of Action

Teucrin A, a furan-containing diterpenoid found in the herb germander, primarily targets proteins in the body . It is metabolically activated by cytochrome P450 enzymes . The primary targets of Teucrin A are proteins of mitochondrial and endoplasmic reticulum origin, as well as several cytosolic proteins . These proteins play major roles in gene expression, small molecule biochemistry, and cellular function and maintenance .

Mode of Action

Teucrin A interacts with its targets through covalent modification . The compound is metabolically activated by cytochrome P450 enzymes into a reactive metabolite, the 1,4-enedial derivative of Teucrin A . This metabolite can form adducts with proteins, particularly those containing lysine and cysteine residues .

Biochemical Pathways

The biochemical pathways affected by Teucrin A involve lipid, amino acid, and drug metabolism . The compound’s interaction with its targets can influence these pathways, leading to changes in cellular function and maintenance .

Pharmacokinetics

The pharmacokinetics of Teucrin A involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolically activated by cytochrome P450 enzymes into a reactive metabolite . .

Result of Action

The action of Teucrin A results in molecular and cellular effects. The compound’s interaction with its targets leads to changes in gene expression, small molecule biochemistry, and cellular function and maintenance . In addition, Teucrin A is known for its hepatotoxicity in rodents and humans .

Safety and Hazards

Teucrin A is associated with hepatotoxicity . In case of exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes, flush skin with plenty of water while removing contaminated clothing and shoes, and avoid breathing dust .

properties

IUPAC Name

(1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-9-15(20)16-14-11(17(21)25-16)3-2-4-12(14)19(9)7-13(24-18(19)22)10-5-6-23-8-10/h5-6,8-9,12-13,15-16,20H,2-4,7H2,1H3/t9-,12+,13+,15+,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONLJCCUYGGOSW-PJERILTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926049
Record name 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teucrin A

CAS RN

12798-51-5
Record name Teucrin A
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teucrin A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12798-51-5
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Record name Teucrin A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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